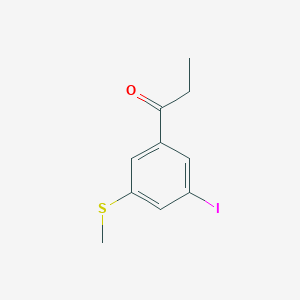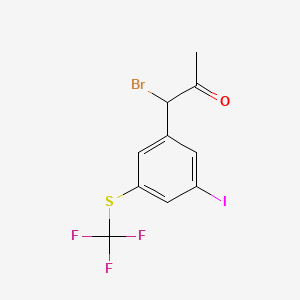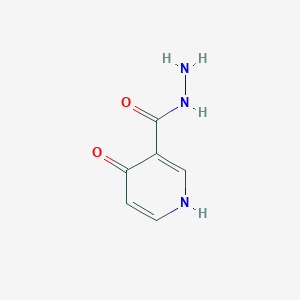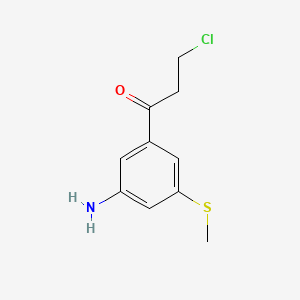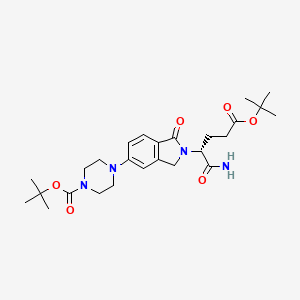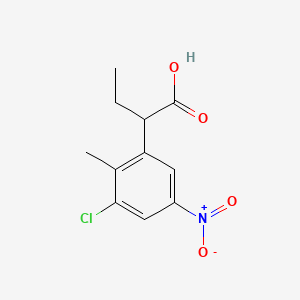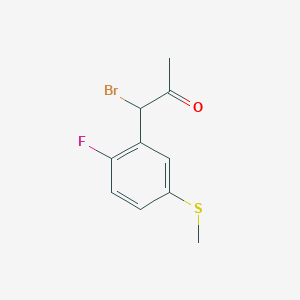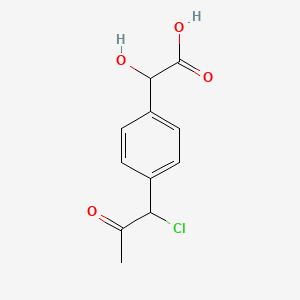
Methyltetrazine-amino-PEG10-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-amino-PEG10-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry applications, due to its ability to react selectively and efficiently with complementary functional groups.
准备方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG10-azide is synthesized through a series of chemical reactions that involve the incorporation of methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids or activated esters, while the azide group is incorporated through reactions with terminal alkynes or cyclooctyne derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and reliability of the product.
化学反应分析
Types of Reactions: Methyltetrazine-amino-PEG10-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes and cyclooctyne derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Substitution Reactions: The methyltetrazine group can react with carboxylic acids and activated esters.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts are used to facilitate the reaction between the azide group and alkynes.
SPAAC Reactions: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products Formed:
Triazoles: Formed from the reaction of the azide group with alkynes.
Stable Covalent Bonds: Formed from the reaction of the methyltetrazine group with carboxylic acids and activated esters.
科学研究应用
Methyltetrazine-amino-PEG10-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of PEGylated compounds for various industrial applications.
作用机制
The mechanism of action of Methyltetrazine-amino-PEG10-azide involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The methyltetrazine group reacts with dienophiles through inverse electron demand Diels-Alder (IEDDA) reactions, while the azide group participates in click chemistry reactions with alkynes . These reactions allow for the selective and efficient labeling of biomolecules, enabling various applications in research and medicine .
相似化合物的比较
Methyltetrazine-amino-PEG10-azide is unique due to its dual functionality, which allows it to participate in both click chemistry and IEDDA reactions. Similar compounds include:
Methyltetrazine-PEG4-azide: A shorter PEG linker with similar reactivity.
Azido-PEG10-amine: Contains an azide group and an amine group, used in similar click chemistry applications.
Methyltetrazine-Ph-PEG4-azide: Another PEG linker with a methyltetrazine group, used for bioorthogonal labeling.
These compounds share similar reactivity but differ in their PEG chain length and functional groups, which can influence their specific applications and efficiency in various reactions .
属性
分子式 |
C33H55N8O11+ |
|---|---|
分子量 |
739.8 g/mol |
IUPAC 名称 |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C33H54N8O11/c1-29-37-39-33(40-38-29)31-4-2-30(3-5-31)28-35-32(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36-41-34/h2-5,34H,6-28H2,1H3/p+1 |
InChI 键 |
GLWKROQLYKWBLR-UHFFFAOYSA-O |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
